molecular formula C18H29NO5 B14646174 2-Methyldecan-2-ol;4-nitrobenzoic acid CAS No. 55705-63-0

2-Methyldecan-2-ol;4-nitrobenzoic acid

Cat. No.: B14646174
CAS No.: 55705-63-0
M. Wt: 339.4 g/mol
InChI Key: FVJDYKKQXDFGTA-UHFFFAOYSA-N
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Description

2-Methyldecan-2-ol;4-nitrobenzoic acid is a compound that combines the structural features of both 2-methyldecan-2-ol and 4-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyldecan-2-ol;4-nitrobenzoic acid typically involves the esterification of 2-methyldecan-2-ol with 4-nitrobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyldecan-2-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyldecan-2-ol;4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyldecan-2-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester bond can be hydrolyzed, releasing the active alcohol and acid, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyldecan-2-ol;4-nitrobenzoic acid is unique due to its combination of both alcohol and nitrobenzoic acid functionalities. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

55705-63-0

Molecular Formula

C18H29NO5

Molecular Weight

339.4 g/mol

IUPAC Name

2-methyldecan-2-ol;4-nitrobenzoic acid

InChI

InChI=1S/C11H24O.C7H5NO4/c1-4-5-6-7-8-9-10-11(2,3)12;9-7(10)5-1-3-6(4-2-5)8(11)12/h12H,4-10H2,1-3H3;1-4H,(H,9,10)

InChI Key

FVJDYKKQXDFGTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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